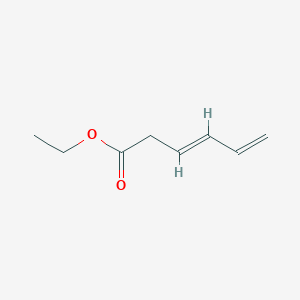
Ethyl (3E)-hexa-3,5-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3E)-hexa-3,5-dienoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industries. This particular compound features a conjugated diene system, which can impart unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl (3E)-hexa-3,5-dienoate can be synthesized through the esterification of (3E)-hexa-3,5-dienoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction mixture is refluxed to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products, such as aldehydes and carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol, ethyl hex-3-en-5-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, ethers.
Applications De Recherche Scientifique
Ethyl (3E)-hexa-3,5-dienoate has diverse applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of ethyl (3E)-hexa-3,5-dienoate involves its interaction with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which can lead to the formation of cyclic compounds. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may exert biological effects through different pathways.
Comparaison Avec Des Composés Similaires
Ethyl acetate: A simple ester with a pleasant fruity odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings and perfumes.
Ethyl propionate: An ester with a pineapple-like odor, used in the food industry.
Uniqueness: Ethyl (3E)-hexa-3,5-dienoate is unique due to its conjugated diene system, which imparts distinct chemical reactivity compared to other esters. This feature allows it to participate in specific reactions, such as Diels-Alder reactions, making it valuable in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
ethyl (3E)-hexa-3,5-dienoate |
InChI |
InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-6H,1,4,7H2,2H3/b6-5+ |
Clé InChI |
OJIDZYAEUPOBSI-AATRIKPKSA-N |
SMILES isomérique |
CCOC(=O)C/C=C/C=C |
SMILES canonique |
CCOC(=O)CC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


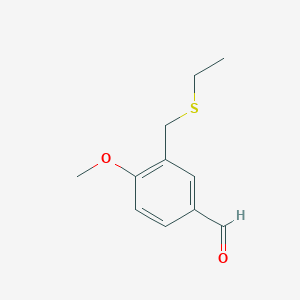

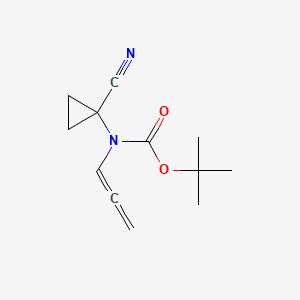

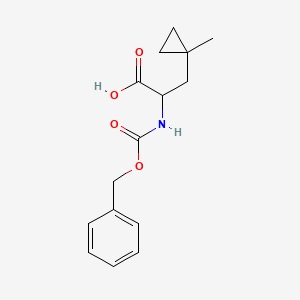
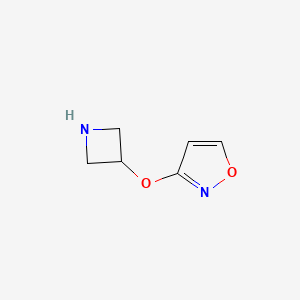
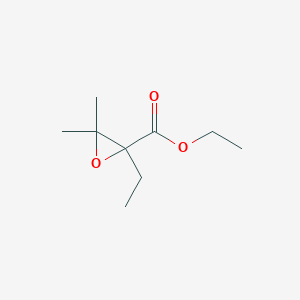
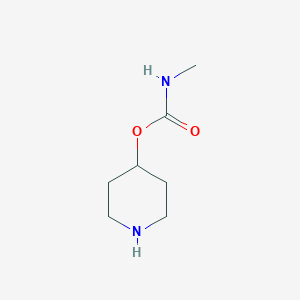

![3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13486398.png)
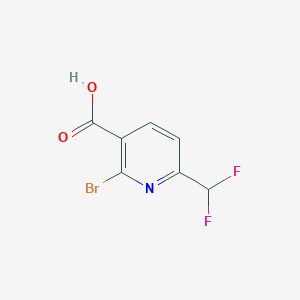
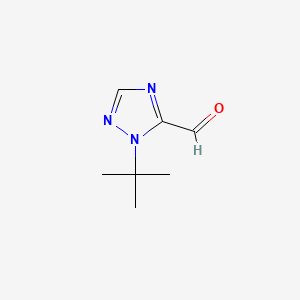
![7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]](/img/structure/B13486408.png)

